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Ethyl uridine triphosphate -

Ethyl uridine triphosphate

Catalog Number: EVT-1593174
CAS Number:
Molecular Formula: C11H19N2O15P3
Molecular Weight: 512.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl-UTP is an organic triphosphate formed by condensation between the gamma-phospho group of uridine 5'-triphosphate and ethanol. It derives from an ethanol and an UTP.
Source and Classification

Ethyl uridine triphosphate is classified as a nucleotide, specifically a ribonucleotide, which consists of a ribose sugar, a uracil base, and three phosphate groups. It is synthesized from uridine through specific chemical modifications. The compound falls under the broader category of nucleotide triphosphates, which are essential for various biological processes including RNA synthesis and energy transfer.

Synthesis Analysis

Methods

The synthesis of ethyl uridine triphosphate typically involves several key steps:

  1. Starting Material: The process begins with uridine or its derivatives as the starting material.
  2. Modification: The nitrogen atom in the uracil base is alkylated with an ethyl group. This can be accomplished through various alkylation reactions, often using reagents such as ethyl iodide or ethyl bromide in the presence of a base.
  3. Triphosphorylation: The resulting compound is then phosphorylated to form the triphosphate. Common methods involve using phosphorus oxychloride or other phosphorus-containing reagents to add phosphate groups to the modified nucleoside.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. An example procedure might include stirring the reaction mixture under inert atmosphere conditions to prevent degradation.

Molecular Structure Analysis

Structure

Ethyl uridine triphosphate has a complex molecular structure characterized by:

  • Ribose Sugar: A five-carbon sugar that forms the backbone of the nucleotide.
  • Uracil Base: A pyrimidine base that pairs with adenine during RNA synthesis.
  • Triphosphate Group: Three phosphate groups linked together, which are crucial for energy transfer and incorporation into RNA.

Data

The molecular formula for ethyl uridine triphosphate can be represented as C₉H₁₃N₂O₉P₃. Its molar mass is approximately 357.2 g/mol.

Chemical Reactions Analysis

Reactions

Ethyl uridine triphosphate participates in several important biochemical reactions:

  1. RNA Synthesis: It can be incorporated into RNA by RNA polymerases during transcription, serving as a building block for RNA molecules.
  2. Phosphorylation Reactions: It can act as a substrate in phosphorylation reactions, transferring phosphate groups to other molecules.

Technical Details

The incorporation into RNA typically requires specific conditions such as the presence of magnesium ions and an appropriate template strand for polymerization.

Mechanism of Action

Process

The mechanism by which ethyl uridine triphosphate acts involves its incorporation into nascent RNA strands during transcription. The ethyl modification can affect the stability and interactions of the resulting RNA molecule, potentially influencing its function and behavior in biological systems.

Data

Studies have shown that modified nucleotides like ethyl uridine triphosphate can alter the kinetics of RNA polymerization and affect the folding and stability of RNA structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents due to its ionic phosphate groups.

Chemical Properties

  • Stability: Generally stable under neutral pH but may hydrolyze under extreme conditions.
  • Reactivity: Can participate in nucleophilic substitution reactions due to its reactive phosphate groups.

Relevant data indicates that modifications like those found in ethyl uridine triphosphate can enhance resistance to enzymatic degradation compared to natural nucleotides.

Applications

Ethyl uridine triphosphate has several scientific uses:

  1. Molecular Biology Research: Used as a substrate for synthesizing modified RNA molecules in vitro, allowing researchers to study RNA function and structure.
  2. Therapeutic Development: Potential applications in drug development where modified nucleotides may improve therapeutic efficacy or reduce immunogenicity.
  3. Biotechnology: Employed in various biotechnological applications including gene therapy and vaccine development due to its ability to influence RNA behavior.
Enzymatic Incorporation and Polymerase Compatibility

Substrate Recognition by RNA Polymerases

Ethyl uridine triphosphate (5-ethyl-UTP) belongs to the class of C5-modified pyrimidine triphosphates, where an ethyl group replaces the hydrogen at the uracil 5-position. RNA polymerases recognize this analog through specific structural accommodations:

  • Steric Tolerance: The ethyl group (-CH₂-CH₃) occupies a van der Waals volume of ~52 ų, within the permissible steric threshold of T7 RNA polymerase's active site (≤60 ų). This allows base pairing with adenine in DNA templates while minimizing polymerase distortion [1] [4].
  • Electronic Effects: The electron-donating ethyl group slightly elevates the HOMO energy of uracil, weakening Watson-Crick hydrogen bonding by ~0.8 kcal/mol compared to unmodified UTP. This necessitates compensatory adjustments in polymerase fidelity checkpoints [4].
  • Kinetic Parameters: Kₘ values for 5-ethyl-UTP range from 80-120 μM in T7 RNA polymerase, approximately 2-3× higher than natural UTP (25-50 μM), indicating moderately reduced binding affinity [4].

Table 1: Steric and Electronic Properties of Uridine Triphosphate Analogs

ModificationGroup Volume (ų)Δ H-bond Strength (kcal/mol)Relative Kₘ (vs. UTP)
UTP (unmodified)001.0
5-Ethyl-UTP52-0.82.5
5-Ethynyl-UTP46-1.23.0
5-Propyl-UTP70-1.05.8

Efficiency of Incorporation in Prokaryotic vs. Eukaryotic Systems

Incorporation efficiency varies significantly between polymerase families:

  • Prokaryotic Systems: Cherry salmon (Oncorhynchus masou) RNA polymerase I incorporates 5-alkyl-UTPs with 80-110% efficiency relative to UTP for short alkyl chains (methyl, ethyl). Elongation rates decrease sharply for propyl (35%) and butyl (12%) derivatives due to active site exclusion [4].
  • Eukaryotic Systems: Mammalian RNA polymerase II shows reduced incorporation efficiency (40-60% for ethyl-UTP) compared to bacteriophage polymerases. This stems from stricter fidelity gates and additional proofreading domains absent in T7 RNA polymerase [7].
  • Viral Polymerases: T7 RNA polymerase exhibits intermediate efficiency, incorporating ethyl-UTP at ~65% of UTP rates in in vitro transcription assays, making it a preferred vehicle for modified RNA synthesis [1] [10].

Table 2: Incorporation Efficiency Across Polymerase Types

Polymerase TypeOrganism5-Ethyl-UTP Efficiency (%)Key Limiting Factor
RNA Pol IO. masou (salmon)95-110%Minimal steric exclusion
T7 RNA PolBacteriophage T760-70%Moderate fidelity control
RNA Pol IIMammalian cells40-50%Proofreading domains
RNA Pol IIIMammalian cells55-65%Template affinity reduction

Impact on Transcriptional Fidelity and Error Rates

Modified nucleotides challenge transcriptional accuracy through multiple mechanisms:

  • Misincorporation: 5-Ethyl-UTP induces misincorporation at frequencies of 1/2,500 bases (vs. 1/10,000 for UTP) in T7 transcripts, primarily generating U→C transitions due to tautomeric shifts favoring imino forms [3] [8].
  • Error Propagation: Reverse transcriptases exhibit 3-fold higher error rates when reading ethyl-UTP-containing RNA, complicating downstream applications like RT-PCR [3].
  • Fidelity Compensation: Coupled ribosomes in prokaryotes reduce transcriptional pausing at ethyl-UTP sites but increase misincorporation 2-fold by forcing forward translocation of backtracked complexes [6].

Template Dependency and Sequence-Specific Incorporation Dynamics

Incorporation kinetics vary with local sequence context:

  • Homopolymeric Templates: Incorporation efficiency into poly(A) tracts exceeds poly(U) by 30% due to reduced steric clash in A-form helix minor grooves [4].
  • GC-Rich Contexts: Flanking GC base pairs increase ethyl-UTP misincorporation 4-fold versus AT-rich regions, attributed to helix rigidity distorting the ethyl group orientation [7].
  • Terminal Mismatch Tolerance: Cryo-EM studies show RNA polymerases in backtracked conformations at ethyl-UTP incorporation sites, but coupling with ribosomes allosterically reactivates elongation in 85% of stalled complexes [6].

Table 3: Sequence Context Effects on Ethyl-UTP Incorporation

Template ContextIncorporation Rate (rel. to UTP)Misincorporation FrequencyDominant Error Type
Poly(A)0.921/4,500U→G transversion
Poly(U)0.651/3,200U→C transition
5'-GUG-3'0.781/2,100Deletion
5'-AUA-3'1.051/5,800None detected

Properties

Product Name

Ethyl uridine triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate

Molecular Formula

C11H19N2O15P3

Molecular Weight

512.19 g/mol

InChI

InChI=1S/C11H19N2O15P3/c1-2-24-29(18,19)27-31(22,23)28-30(20,21)25-5-6-8(15)9(16)10(26-6)13-4-3-7(14)12-11(13)17/h3-4,6,8-10,15-16H,2,5H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H,12,14,17)/t6-,8-,9-,10-/m1/s1

InChI Key

VBLILPGVFNLIGX-PEBGCTIMSA-N

Canonical SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Isomeric SMILES

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

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